2-[(3-nitrobenzyl)oxy]-N-phenylbenzamide
Description
2-[(3-Nitrobenzyl)oxy]-N-phenylbenzamide is a benzamide derivative characterized by a phenyl group substituted with a nitrobenzyl ether moiety at the ortho position. Its molecular structure (C₂₀H₁₅N₂O₄) includes a benzamide backbone, a 3-nitrobenzyloxy group, and an N-phenyl substituent. This compound is of interest due to its structural versatility, enabling interactions with biological targets through hydrogen bonding (via the amide and nitro groups) and π-π stacking (via aromatic rings).
Properties
IUPAC Name |
2-[(3-nitrophenyl)methoxy]-N-phenylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O4/c23-20(21-16-8-2-1-3-9-16)18-11-4-5-12-19(18)26-14-15-7-6-10-17(13-15)22(24)25/h1-13H,14H2,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCSNFGDBPDCBMT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2OCC3=CC(=CC=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Key Observations :
- For example, the indane-carboxamide hybrid in demonstrated potent anticonvulsant activity, likely due to hydrogen bonding from the nitro group .
- Synthetic Efficiency : Microwave-assisted synthesis (e.g., N-(2-Methoxyphenyl)-2-((3-nitrobenzyl)oxy)benzamide in ) achieves higher yields (86%) compared to conventional methods, highlighting the role of reaction optimization.
Pharmacological and Physicochemical Properties
Table 2: Pharmacokinetic and Activity Comparisons
Key Observations :
- BBB Penetration : N-Phenylbenzamide derivatives, including the target compound, exhibit low blood-brain barrier (BBB) penetration due to their hydrophilic nature (log BB < −0.113) . This contrasts with trifluoromethyl-substituted analogs, where the lipophilic CF₃ group may enhance membrane permeability .
- Antiviral Activity : QSAR models () correlate nitro group electronegativity with anti-EV71 activity (pIC₅₀ up to 0.96), suggesting that the 3-nitro substituent in the target compound could enhance antiviral efficacy through electronic effects .
Crystallographic and Hydrogen-Bonding Features
The crystal structure of 1-({4-[(3-nitrobenzyl)oxy]benzyl}amino)-indane-carboxamide () reveals:
- Planar Arrangements : The nitrobenzyl, benzamide, and indane rings form distinct planes with interplanar angles of 123.0° and 137.85°, optimizing π-π interactions .
- Hydrogen-Bonding Network : N–H···O and O–H···Cl interactions stabilize the crystal lattice, a feature likely shared by the target compound due to its analogous amide and nitro groups .
Electronic and Steric Effects
- Nitro vs.
- Steric Hindrance : The 3-nitrobenzyloxy group introduces moderate steric bulk, which may limit binding to deep hydrophobic pockets compared to smaller substituents (e.g., methoxy in ).
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